

5-Amino-2-nitrobenzoic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 5-Amino-2-nitrobenzoic acid

Cat. No.: B153252

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical and physical properties, synthesis, and biological activities of **5-Amino-2-nitrobenzoic acid**. The information is curated to support research, development, and application of this versatile chemical compound.

Core Chemical and Physical Properties

5-Amino-2-nitrobenzoic acid is a yellow crystalline powder.^[1] Key identifying information and physical properties are summarized in the table below.

Property	Value	Source
IUPAC Name	5-amino-2-nitrobenzoic acid	[2]
Synonyms	2-Nitro-5-aminobenzoic acid, 3-Carboxy-4-nitroaniline	[3]
CAS Number	13280-60-9	[3]
Molecular Formula	C ₇ H ₆ N ₂ O ₄	[2]
Molecular Weight	182.13 g/mol	[3]
Appearance	Yellow crystalline powder	[1]
Melting Point	236-238 °C (lit.)	
Boiling Point	481.3 °C (Predicted)	[4]
Density	1.568 ± 0.06 g/cm ³ (Predicted)	[5]
Solubility	Insoluble in water. Soluble in ethanol, acetone.	[6]
pKa	Not explicitly found in searches.	

Spectroscopic Data

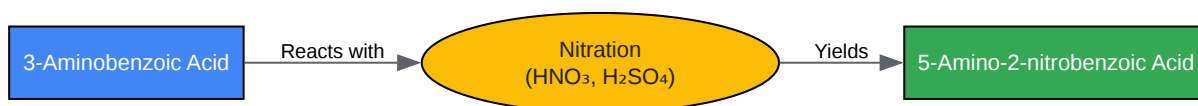
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of **5-Amino-2-nitrobenzoic acid**.

Spectrum	Key Features
^1H NMR	Spectra available, though detailed interpretation requires specific solvent and frequency information.
^{13}C NMR	Spectra available, though detailed interpretation requires specific solvent and frequency information.
IR	Characteristic peaks for N-H, C=O, C-N, and N-O stretching and bending vibrations are expected.
UV-Vis	Expected to show absorption bands characteristic of nitro-substituted aromatic compounds.

Synthesis of 5-Amino-2-nitrobenzoic Acid

A plausible synthetic route to **5-Amino-2-nitrobenzoic acid** involves the nitration of 3-Aminobenzoic acid. The amino group is an ortho-, para-director, while the carboxylic acid group is a meta-director. Nitration is expected to occur at the positions activated by the amino group and not deactivated by the carboxylic acid group.

Logical Workflow for Synthesis



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Synthesis of **5-Amino-2-nitrobenzoic acid** from 3-Aminobenzoic acid.

Experimental Protocol: Nitration of 3-Aminobenzoic Acid (Proposed)

Materials:

- 3-Aminobenzoic acid
- Concentrated Nitric Acid (HNO_3)
- Concentrated Sulfuric Acid (H_2SO_4)
- Ice
- Deionized water
- Ethanol (for recrystallization)

Procedure:

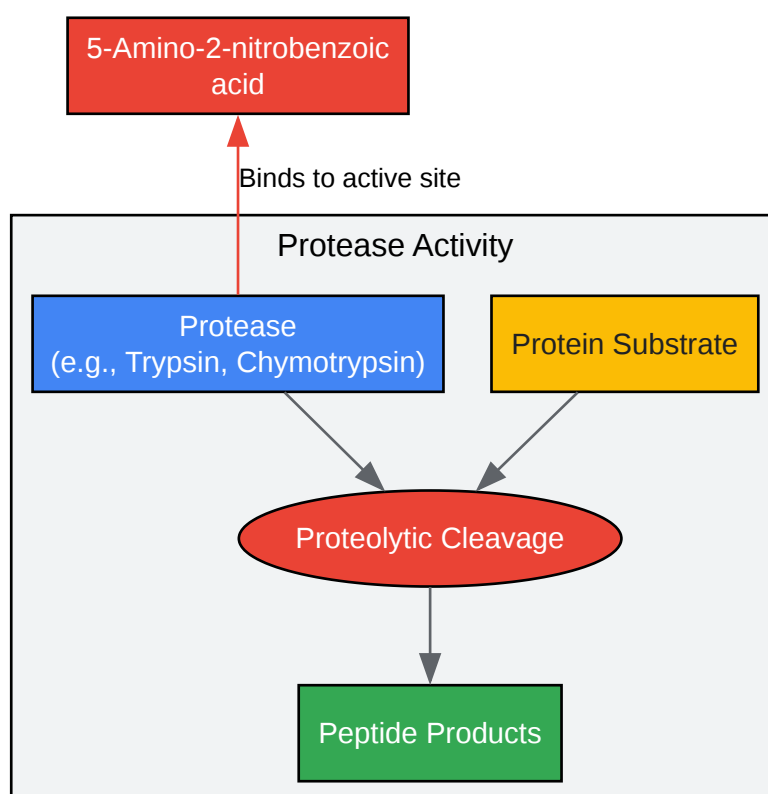
- In a flask, dissolve a measured amount of 3-Aminobenzoic acid in a sufficient volume of concentrated sulfuric acid. The dissolution should be carried out in an ice bath to maintain a low temperature.
- Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, also in an ice bath.
- Slowly add the nitrating mixture dropwise to the solution of 3-Aminobenzoic acid, ensuring the temperature of the reaction mixture is kept low (typically below $10\text{ }^\circ\text{C}$) using the ice bath.
- After the addition is complete, allow the reaction to stir at a low temperature for a specified time to ensure complete reaction.
- Pour the reaction mixture onto crushed ice to precipitate the crude product.
- Collect the precipitate by vacuum filtration and wash with cold deionized water to remove any residual acid.
- Purify the crude **5-Amino-2-nitrobenzoic acid** by recrystallization from a suitable solvent, such as ethanol.
- Dry the purified crystals and determine the yield and melting point. Characterize the product using spectroscopic methods (NMR, IR).

Biological Activities and Signaling Pathways

5-Amino-2-nitrobenzoic acid has been identified as an inhibitor of several enzymes and is used as a reagent in the preparation of an activator for a key signaling pathway.

Protease Inhibition

5-Amino-2-nitrobenzoic acid has been shown to inhibit the activity of proteases such as chymotrypsin, trypsin, and elastase.[6] Protease inhibitors function by binding to the active site of the protease, preventing the enzyme from cleaving its substrate.[7] This inhibition can be competitive, where the inhibitor directly competes with the substrate for the active site.[8]



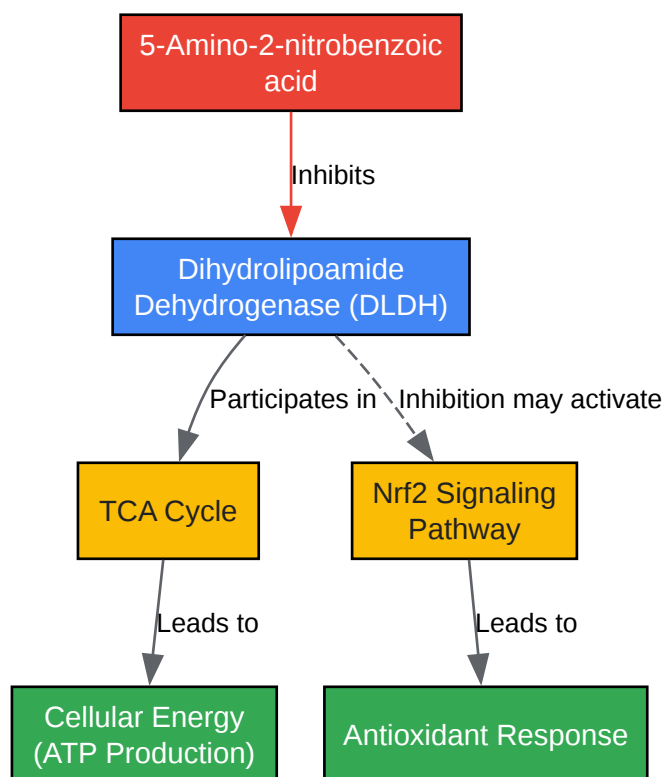
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Mechanism of Protease Inhibition.

Dihydrolipoamide Dehydrogenase Inhibition

5-Amino-2-nitrobenzoic acid also inhibits the enzyme dihydrolipoamide dehydrogenase (DLDH).[6] DLDH is a critical enzyme in cellular energy metabolism, functioning as a

component of several multi-enzyme complexes, including the pyruvate dehydrogenase complex and the α -ketoglutarate dehydrogenase complex.[9] Inhibition of DLDH can disrupt the tricarboxylic acid (TCA) cycle and affect cellular redox balance, potentially activating stress response pathways like the Nrf2 signaling pathway.[10][11]

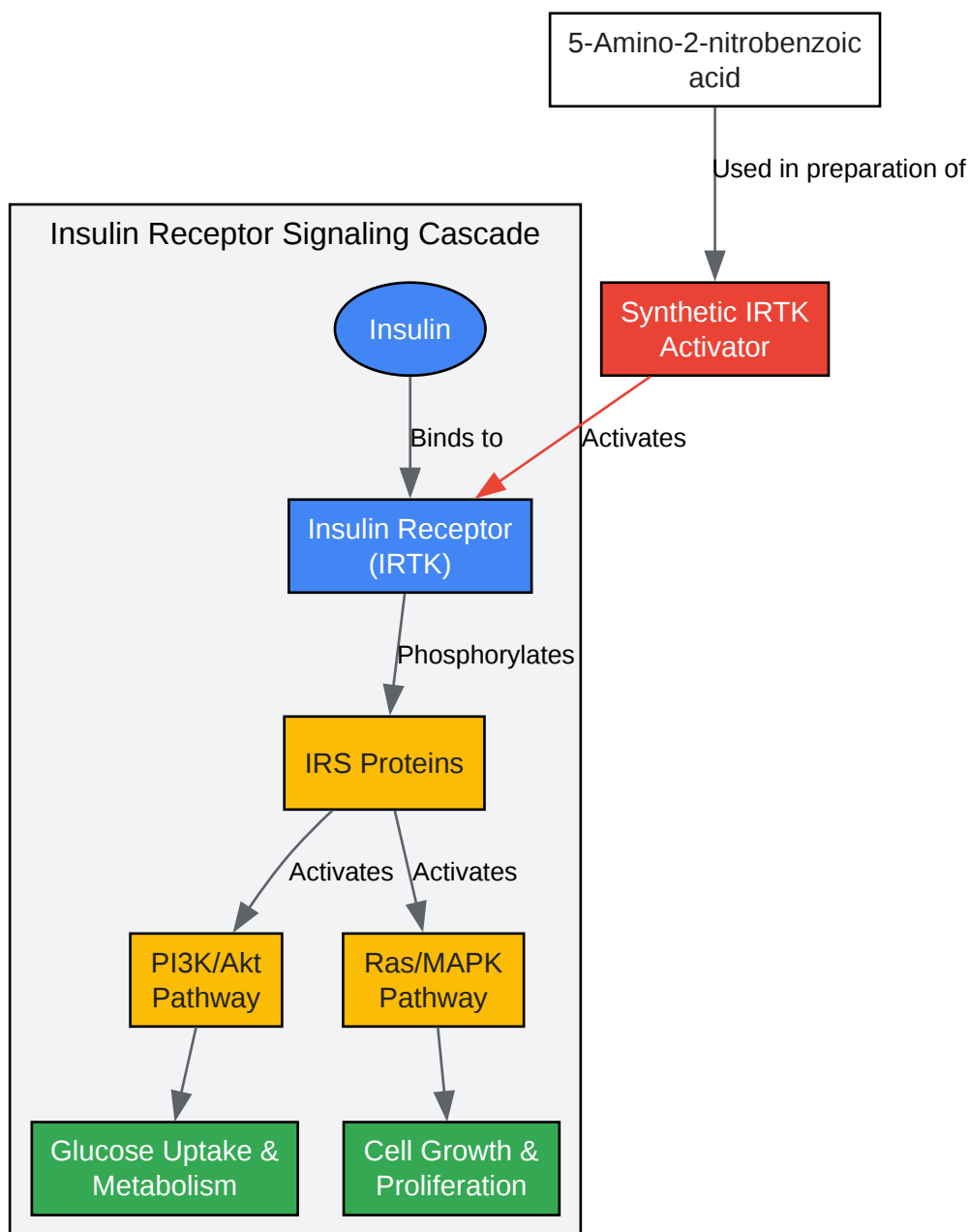


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Dihydrolipoamide Dehydrogenase (DLDH) Inhibition Pathway.

Role in Insulin Receptor Tyrosine Kinase Activation

5-Amino-2-nitrobenzoic acid is utilized as a reagent in the preparation of an insulin receptor tyrosine kinase (IRTK) activator. The insulin receptor is a receptor tyrosine kinase that, upon binding to insulin, undergoes autophosphorylation and activates downstream signaling cascades, primarily the PI3K/Akt and Ras/MAPK pathways.[12][13] These pathways are crucial for regulating glucose metabolism, cell growth, and proliferation.[14] While **5-Amino-2-nitrobenzoic acid** itself is not the direct activator, it serves as a key building block in the synthesis of molecules designed to activate this pathway.



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Insulin Receptor Tyrosine Kinase (IRTK) Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Determination of Melting Point

Objective: To determine the temperature range over which the solid **5-Amino-2-nitrobenzoic acid** transitions to a liquid.

Apparatus:

- Melting point apparatus
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (optional)

Procedure:

- Ensure the sample of **5-Amino-2-nitrobenzoic acid** is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
- Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (236-238 °C).
- Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Record the temperature at which the entire sample has completely melted (the end of the melting range).
- The recorded melting point range provides an indication of the sample's purity. A sharp melting range (1-2 °C) is indicative of a pure compound.

Qualitative Solubility Test

Objective: To determine the solubility of **5-Amino-2-nitrobenzoic acid** in various solvents.

Materials:

- **5-Amino-2-nitrobenzoic acid**
- Test tubes
- Spatula
- Solvents: Deionized water, Ethanol, Acetone, 5% aq. HCl, 5% aq. NaOH

Procedure:

- Place approximately 20-30 mg of **5-Amino-2-nitrobenzoic acid** into separate, clean, dry test tubes.
- To the first test tube, add 1 mL of deionized water. Shake the test tube vigorously for 30 seconds. Observe if the solid dissolves.
- Repeat step 2 with the other solvents (Ethanol, Acetone, 5% aq. HCl, 5% aq. NaOH) in separate test tubes.
- Record the observations as "soluble," "partially soluble," or "insoluble" for each solvent. The solubility in acidic and basic solutions can provide information about the functional groups present.

Spectroscopic Analysis

^1H and ^{13}C NMR Spectroscopy (General Protocol)

Objective: To obtain the nuclear magnetic resonance spectra for structural elucidation.

Materials:

- **5-Amino-2-nitrobenzoic acid**
- Deuterated solvent (e.g., DMSO- d_6)

- NMR tubes (5 mm)
- NMR spectrometer

Procedure:

- Dissolve 5-10 mg of **5-Amino-2-nitrobenzoic acid** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6) in a small vial.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Place the NMR tube in the spectrometer's probe.
- Acquire the ^1H and ^{13}C NMR spectra according to the instrument's standard operating procedures.
- Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals in the ^1H NMR spectrum.

FTIR Spectroscopy (General Protocol)

Objective: To obtain the infrared spectrum to identify functional groups.

Apparatus:

- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Spatula

Procedure:

- Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of the powdered **5-Amino-2-nitrobenzoic acid** onto the ATR crystal.
- Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
- Acquire the FTIR spectrum over the desired range (typically 4000-400 cm^{-1}).

- Clean the ATR crystal thoroughly after the measurement.

UV-Vis Spectroscopy (General Protocol)

Objective: To obtain the ultraviolet-visible absorption spectrum.

Materials:

- **5-Amino-2-nitrobenzoic acid**
- Spectroscopic grade solvent (e.g., Ethanol or Methanol)
- Quartz cuvettes
- UV-Vis spectrophotometer

Procedure:

- Prepare a dilute stock solution of **5-Amino-2-nitrobenzoic acid** in a suitable UV-transparent solvent.
- From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance in the range of 0.2-1.0.
- Fill a quartz cuvette with the pure solvent to be used as a blank.
- Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
- Replace the blank cuvette with a cuvette containing the sample solution.
- Scan the sample over the desired wavelength range (e.g., 200-800 nm).
- Record the wavelength(s) of maximum absorbance (λ_{max}).

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